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Compound of Interest

Compound Name:
2-Amino-1-(3-

chlorophenyl)propan-1-one

Cat. No.: B190177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tramadol, identified by the InChI Key RDWWHMAISJGIDU-UHFFFAOYSA-N, is a centrally

acting synthetic opioid analgesic used for the management of moderate to moderately severe

pain.[1][2][3] Unlike traditional opioids, Tramadol possesses a dual mechanism of action, which

contributes to its efficacy and distinct pharmacological profile.[3][4] This technical guide

provides a comprehensive overview of the chemical, physical, and pharmacological properties

of Tramadol, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties
Tramadol is a white, bitter, crystalline, and odorless powder.[5] It is readily soluble in water and

ethanol.[5] The hydrochloride salt is the common pharmaceutical form.
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Property Value Source(s)

IUPAC Name

2-[(dimethylamino)methyl]-1-

(3-methoxyphenyl)cyclohexan-

1-ol

[1]

Molecular Formula C₁₆H₂₅NO₂ [1]

Molar Mass 263.381 g·mol⁻¹ [1]

Melting Point 180-181 °C (hydrochloride) [6]

Boiling Point 406.6 °C [6]

pKa 9.41 [5][6]

LogP (pH 7) 1.35 [5][6]

Solubility
Readily soluble in water and

ethanol
[5][6]

Pharmacological Properties
Tramadol's analgesic effect is attributed to a dual mechanism of action.[3][4] It acts as a weak

agonist at the μ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine,

thereby modulating descending pain pathways.[2][3][7] The racemic mixture of tramadol

consists of two enantiomers, each contributing to the overall analgesic effect through different

mechanisms.[8] The (+)-enantiomer primarily inhibits serotonin reuptake, while the (-)-

enantiomer inhibits norepinephrine reuptake.[8]

The primary active metabolite of tramadol, O-desmethyltramadol (M1), exhibits a significantly

higher affinity for the μ-opioid receptor than the parent compound and plays a crucial role in the

opioid-mediated analgesic effects.[3][9]
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Target Action Source(s)

μ-opioid receptor (MOR) Weak agonist [1][3]

Serotonin Transporter (SERT) Reuptake inhibitor [1][7]

Norepinephrine Transporter

(NET)
Reuptake inhibitor [1][7]

δ-opioid receptor (DOR) Very weak agonist [1]

κ-opioid receptor (KOR) Very weak agonist [1]

Serotonin 5-HT₂C receptor Antagonist [1]

Muscarinic acetylcholine

receptors (M₁ and M₃)
Antagonist [1]

α7 nicotinic acetylcholine

receptor
Antagonist [1]

NMDA receptor Very weak antagonist [1]

TRPA1 Inhibitor [1]

Pharmacokinetics and Metabolism
Tramadol is well absorbed after oral administration, with a bioavailability of approximately 75%.

[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes

CYP2D6 and CYP3A4.[9][10] CYP2D6 is responsible for the O-demethylation of tramadol to its

active metabolite, M1, while CYP3A4 and CYP2B6 are involved in the N-demethylation to

another metabolite, M2.[9][10] These metabolites can undergo further metabolic reactions.[10]

Elimination of tramadol and its metabolites occurs predominantly through the kidneys.[9]
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Parameter Value Source(s)

Bioavailability (oral) ~75% [2]

Protein Binding 20% [1][11]

Metabolism
Hepatic (CYP2D6, CYP3A4,

CYP2B6)
[9][10][11]

Active Metabolite O-desmethyltramadol (M1) [3][9]

Elimination Half-life (Tramadol) ~6.3 hours [1]

Elimination Half-life (M1) ~7.4 hours [2]

Excretion ~90% renal, ~10% fecal [2]

Signaling and Metabolic Pathways
Mechanism of Action Signaling Pathway
The following diagram illustrates the dual mechanism of action of Tramadol, involving both

opioid receptor agonism and monoamine reuptake inhibition.
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Tramadol's dual mechanism of action.

Metabolic Pathway
The metabolic conversion of Tramadol in the liver is depicted in the following diagram,

highlighting the key enzymes and metabolites.
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Metabolic pathway of Tramadol.

Experimental Protocols
Synthesis of Tramadol Hydrochloride
The following is a general procedure for the synthesis of Tramadol, which typically involves a

Grignard reaction.
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Start Materials:
2-((dimethylamino)methyl)cyclohexan-1-one

3-bromoanisole
Magnesium
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Click to download full resolution via product page

General workflow for Tramadol synthesis.

Procedure:

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in

anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added

dropwise to initiate the formation of the Grignard reagent (3-methoxyphenylmagnesium

bromide).

Grignard Reaction: The solution of the Grignard reagent is cooled, and a solution of 2-

((dimethylamino)methyl)cyclohexan-1-one in anhydrous THF is added dropwise while

maintaining a low temperature. The reaction mixture is then allowed to warm to room

temperature and stirred for several hours.

Work-up and Extraction: The reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic

solvent such as ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product, a mixture of cis and trans isomers of Tramadol base, can be

purified by vacuum distillation.

Salt Formation: The purified Tramadol base is dissolved in a suitable solvent (e.g.,

isopropanol) and treated with a solution of hydrochloric acid (e.g., in isopropanol or as a gas)

to precipitate Tramadol hydrochloride. The solid is collected by filtration, washed with a cold

solvent, and dried.

Note: This is a generalized procedure. Specific reaction conditions, such as temperatures,

reaction times, and purification methods, may vary and should be optimized.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)
A common method for the quantitative analysis of Tramadol in pharmaceutical formulations is

reverse-phase HPLC with UV detection.
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Workflow for HPLC analysis of Tramadol.

Typical HPLC Parameters:

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
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Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.2% trifluoroacetic acid) and

an organic solvent (e.g., acetonitrile) in a ratio of approximately 705:295 (v/v).[12]

Flow Rate: 1.0 mL/min[12]

Injection Volume: 10 µL[12]

Detection: UV at 270 nm[12]

Column Temperature: Ambient or controlled (e.g., 30 °C)

Sample Preparation:

Standard Solution: Accurately weigh a known amount of Tramadol hydrochloride reference

standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution.

Further dilute the stock solution to a working concentration (e.g., 100 µg/mL).[12]

Sample Solution (from tablets): Weigh and finely powder a number of tablets. Accurately

weigh a portion of the powder equivalent to a known amount of Tramadol and dissolve it in

the mobile phase. Sonicate to ensure complete dissolution, then dilute to the final working

concentration. Filter the solution through a 0.45 µm filter before injection.

Analysis:

Inject the standard and sample solutions into the HPLC system. The retention time for

Tramadol is determined from the chromatogram of the standard solution. The peak area of

Tramadol in the sample chromatogram is used to calculate the concentration by comparing it

with the peak area of the standard solution.

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the determination of Tramadol, particularly

in biological matrices.

Typical GC-MS Parameters:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: An initial oven temperature of around 100-150 °C, held for a short

period, followed by a ramp to a final temperature of 280-300 °C.

Mass Spectrometer: Operated in either full scan mode for identification or selected ion

monitoring (SIM) mode for quantification.

Sample Preparation (from biological fluids):

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required

to isolate Tramadol from the biological matrix and remove interfering substances. For LLE, a

suitable organic solvent (e.g., a mixture of ethyl acetate and diethyl ether) is used at a basic

pH.[13]

Derivatization (optional): Derivatization may be employed to improve the chromatographic

properties and sensitivity of Tramadol.

Analysis:

An aliquot of the extracted and prepared sample is injected into the GC-MS system. The mass

spectrum of the eluting peak corresponding to Tramadol is compared with a reference

spectrum for confirmation. For quantification, the area of a characteristic ion peak is measured

and compared to a calibration curve prepared with known concentrations of Tramadol. An

internal standard is often used to improve accuracy and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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